(5Z)-5-(4-bromobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused thiazole-triazole core. Its structure includes:
- A (5Z)-4-bromobenzylidene group at position 5, providing steric bulk and electron-withdrawing effects due to the bromine atom.
- A 3,4-dimethoxyphenyl substituent at position 2, contributing electron-donating methoxy groups that enhance solubility and modulate biological interactions.
Molecular Formula: C₁₉H₁₄BrN₃O₃S
Molecular Weight: ~460.3 g/mol (estimated).
Key Features:
- The Z-configuration of the benzylidene double bond ensures planar geometry, critical for π-π stacking interactions in biological targets.
- The 3,4-dimethoxy substitution on the phenyl ring may improve metabolic stability compared to single methoxy analogs .
Properties
Molecular Formula |
C19H14BrN3O3S |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14BrN3O3S/c1-25-14-8-5-12(10-15(14)26-2)17-21-19-23(22-17)18(24)16(27-19)9-11-3-6-13(20)7-4-11/h3-10H,1-2H3/b16-9- |
InChI Key |
YKYFYXLVIIHTHB-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-bromobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the formation of the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-bromobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromobenzylidene moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-(4-bromobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-bromobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
- Substituent Effects : The 3,4-dimethoxy substitution in the target compound improves solubility compared to single methoxy or ethoxy analogs . Bromine at position 5 enhances reactivity, while its absence (e.g., furan in ) shifts activity toward anticancer effects .
- Stereochemistry : The Z-configuration in the target compound is critical for planar binding to enzymes, whereas E-isomers () may exhibit reduced efficacy due to steric hindrance .
Characterization Data :
Biological Activity
The compound (5Z)-5-(4-bromobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C19H14BrN3O3S. Its structure comprises a thiazolo-triazole core with various substituents that influence its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C19H14BrN3O3S |
| Molecular Weight | 432.29 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that thiazolo-triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells. For instance:
- Study Findings : In vitro tests showed that the compound inhibited the proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 1.27 to 1.50 µM. This activity was linked to the downregulation of key survival pathways involving AKT and mTOR signaling .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates:
- Antibacterial Activity : The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in the low micromolar range .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH Assay Results : The compound exhibited notable free radical scavenging activity with an IC50 value of approximately 0.56 mM. This suggests its potential utility in preventing oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of specific functional groups allows for interaction with various enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
- Scavenging Free Radicals : Its antioxidant properties are linked to its ability to donate electrons and neutralize reactive oxygen species (ROS).
Case Studies
Several case studies have highlighted the efficacy of thiazolo-triazole derivatives:
- Breast Cancer Study : A series of thiazolo-triazole derivatives were synthesized and tested for anticancer activity against MCF-7 cells. The most active compounds showed significant inhibition of cell proliferation and induced apoptosis without affecting normal cells .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of different thiazolo-triazole derivatives against common pathogens. Results indicated that modifications in substituents significantly influenced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
